Zanubrutinib

Descripción general

Descripción

Zanubrutinib is a chemotherapy drug used to treat certain types of B-cell cancers . These cancers affect B-lymphocytes, a type of white blood cell that helps you fight off infection . It is used to treat mantle cell lymphoma (MCL) in adults who have received at least one previous treatment for their cancer . This medicine is also used to treat Waldenström macroglobulinemia (WM) and marginal zone lymphoma (MZL) that has come back (relapsed) or did not respond to the treatment .

Synthesis Analysis

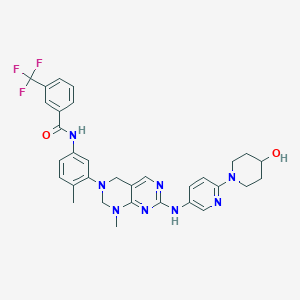

Zanubrutinib was originally developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .Molecular Structure Analysis

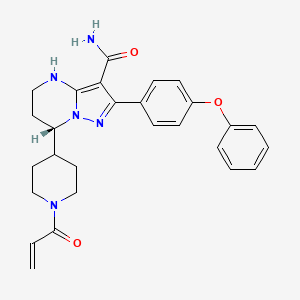

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 .Chemical Reactions Analysis

Zanubrutinib was developed by applying a structure-activity strategy to enhance the specificity as well as enzymatic and pharmacokinetic properties . Preclinical studies confirmed greater specificity and better bioavailability of zanubrutinib compared with that of ibrutinib .Physical And Chemical Properties Analysis

The molecular formula of Zanubrutinib is C27H29N5O3 . The exact mass is 471.23 and the molecular weight is 471.561 . The elemental analysis shows that it contains C, 68.77; H, 6.20; N, 14.85; O, 10.18 .Aplicaciones Científicas De Investigación

Treatment of Chronic Lymphocytic Leukemia (CLL)

Zanubrutinib has been identified as a preferred therapeutic option for the treatment of CLL due to its improved selectivity and favorable toxicity profiles compared to first-generation Bruton’s tyrosine kinase inhibitors (BTKis). Clinical trials, such as the SEQUOIA study, have shown that Zanubrutinib significantly prolongs progression-free survival (PFS) in treatment-naïve CLL patients .

Small Lymphocytic Lymphoma (SLL)

The FDA and EMA have approved Zanubrutinib for the treatment of patients with SLL. This approval is based on pivotal trials that demonstrated Zanubrutinib’s efficacy in improving clinical outcomes for patients with this condition .

Mantle Cell Lymphoma (MCL)

Zanubrutinib is being explored as a treatment for MCL. Its enhanced target selectivity and occupancy of the kinase binding site suggest potential benefits over existing treatments, although detailed results from clinical trials are pending .

Marginal Zone Lymphoma (MZL)

As a second-generation BTKi, Zanubrutinib offers a promising therapeutic approach for MZL. Ongoing studies are investigating its efficacy and safety profile in comparison to other treatments .

Waldenström Macroglobulinemia

Zanubrutinib’s application extends to the treatment of Waldenström Macroglobulinemia. Its improved safety profile and clinical efficacy are under investigation to establish it as a standard care option .

Combination Therapies

Zanubrutinib is being evaluated in combination with other therapies across a range of hemato-oncological diseases. These studies aim to determine the synergistic effects and potential for Zanubrutinib to enhance the efficacy of other treatments .

B-cell Malignancies Beyond CLL

The specificity and bioavailability of Zanubrutinib make it a candidate for treating various B-cell malignancies. Its role in these broader applications is supported by preclinical studies and ongoing clinical trials .

Central Nervous System Lymphoma

Preliminary evaluations suggest that Zanubrutinib-containing regimens could be effective for treating primary central nervous system lymphoma and primary vitreoretinal lymphoma, with studies focusing on its ability to induce complete or partial remission .

Mecanismo De Acción

Target of Action

Zanubrutinib is a novel Bruton’s tyrosine kinase (BTK) inhibitor . BTK is an enzyme that plays a crucial role in oncogenic signaling pathways, promoting the survival and proliferation of malignant B cells .

Mode of Action

Zanubrutinib works by binding to the active site of BTK, thereby inhibiting its function . This inhibition blocks the activity of BTK, which is associated with malignant B-cell growth and survival . Compared to the first-generation BTK inhibitor ibrutinib, zanubrutinib displays higher potency and selectivity for BTK with fewer off-target effects .

Biochemical Pathways

Zanubrutinib affects multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It inhibits the B-cell receptor (BCR) signaling pathway, leading to the activation of NF-κB and related pathways . This inhibition results in the hampering of pre-BCR signaling and B cell development .

Pharmacokinetics

Zanubrutinib was developed using a structure-activity strategy to enhance its specificity as well as enzymatic and pharmacokinetic properties . It has better bioavailability compared to ibrutinib . The mean half-life of zanubrutinib is approximately 2–4 hours after a single oral dose of 160 or 320 mg, and the geometric mean apparent oral clearance is 182 L/h .

Result of Action

Zanubrutinib effectively inhibits the phosphorylation of proteins in the ERBB signaling cascade, including the downstream kinases Akt and ERK, which mediate key signals ensuring the survival and proliferation of cancer cells . It reduces the tumor size in mantle cell lymphoma by decreasing the survival of malignant B cells .

Action Environment

The efficacy and safety of zanubrutinib can be influenced by various factors. For instance, mutations in MYD88, TNFAIP3, and KMT2D can affect the progression-free survival in patients with relapsed/refractory marginal zone lymphoma treated with zanubrutinib . Additionally, the presence of acquired BTK and PLCG2 mutations in circulating tumor cell–free DNA while on therapy may herald clinical disease progression .

Safety and Hazards

Direcciones Futuras

Zanubrutinib is currently approved for various B-cell malignancies in multiple countries . The clinical program of zanubrutinib has expanded significantly, with ongoing studies in a wide range of hemato-oncological diseases and in combination with many other therapies . The commitment to finding improved treatment options should always run parallel to patient care .

Propiedades

IUPAC Name |

(7S)-2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC(CC1)[C@@H]2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026208 | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Bruton's tyrosine kinase (BTK) is a non-receptor kinase and a signalling molecule for the B cell receptors expressed on the peripheral B cell surface. The BCR signalling pathway plays a crucial role in normal B-cell development but also the proliferation and survival of malignant B cells in many B cell malignancies, including mantle-cell lymphoma (MCL). Once activated by upstream Src-family kinases, BTK phosphorylates phospholipase-Cγ (PLCγ), leading to Ca2+ mobilization and activation of NF-κB and MAP kinase pathways. These downstream cascades promote the expression of genes involved in B cell proliferation and survival. The BCR signalling pathway also induces the anti-apoptotic protein Bcl-xL and regulates the integrin α4β1 (VLA-4)-mediated adhesion of B cells to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin via BTK. Apart from the direct downstream signal transduction pathway of B cells, BTK is also involved in chemokine receptor, Toll-like receptor (TLR) and Fc receptor signalling pathways. Zanubrutinib inhibits BTK by forming a covalent bond with cysteine 481 residue in the adenosine triphosphate (ATP)–binding pocket of BTK, which is the enzyme's active site. This binding specificity is commonly seen with other BTK inhibitors. Due to this binding profile, zanubrutinib may also bind with varying affinities to related and unrelated ATP-binding kinases that possess a cysteine residue at this position. By blocking the BCR signalling pathway, zanubrutinib inhibits the proliferation, trafficking, chemotaxis, and adhesion of malignant B cells, ultimately leading to reduced tumour size. Zanubrutinib was also shown to downregulate programmed death-ligand 1 (PD-1) expression and cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) on CD4+ T cells. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Zanubrutinib | |

CAS RN |

1691249-45-2 | |

| Record name | (7S)-4,5,6,7-Tetrahydro-7-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691249-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanubrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691249452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanubrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanubrutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANUBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG9MHG098Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)